Propanoic acid, 3-[(4-methyl-2-quinolinyl)amino]-3-oxo-, ethyl ester
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Overview
Description
Propanoic acid, 3-[(4-methyl-2-quinolinyl)amino]-3-oxo-, ethyl ester is a complex organic compound with a unique structure that combines a propanoic acid derivative with a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[(4-methyl-2-quinolinyl)amino]-3-oxo-, ethyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-methyl-2-quinolineamine with ethyl 3-oxo-propanoate under acidic or basic conditions to form the desired ester. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-[(4-methyl-2-quinolinyl)amino]-3-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
Propanoic acid, 3-[(4-methyl-2-quinolinyl)amino]-3-oxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of propanoic acid, 3-[(4-methyl-2-quinolinyl)amino]-3-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the compound can inhibit certain enzymes, leading to altered metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 2-methyl-, 4-methylpentyl ester
- Propanoic acid, 2-methyl-, ethyl ester
- Propanoic acid, 2-methyl-, 3-hydroxy-2,4,4-trimethylpentyl ester
Uniqueness
Propanoic acid, 3-[(4-methyl-2-quinolinyl)amino]-3-oxo-, ethyl ester is unique due to its combination of a propanoic acid derivative with a quinoline moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
168425-49-8 |
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Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
ethyl 3-[(4-methylquinolin-2-yl)amino]-3-oxopropanoate |
InChI |
InChI=1S/C15H16N2O3/c1-3-20-15(19)9-14(18)17-13-8-10(2)11-6-4-5-7-12(11)16-13/h4-8H,3,9H2,1-2H3,(H,16,17,18) |
InChI Key |
VIHLJBYGKFVMIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=NC2=CC=CC=C2C(=C1)C |
Origin of Product |
United States |
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